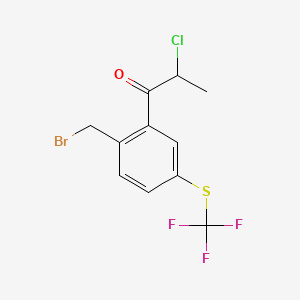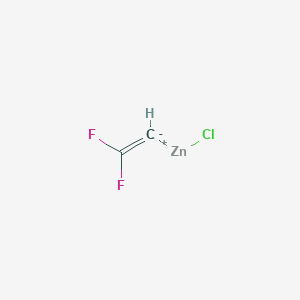
Zinc, chloro(2,2-difluoroethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc, chloro(2,2-difluoroethenyl)- is a chemical compound that features a zinc atom bonded to a chloro(2,2-difluoroethenyl) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zinc, chloro(2,2-difluoroethenyl)- can be synthesized through the reductive dechlorination of 1,2,2-trichloro-1,1-difluoroethane in the presence of zero-valent zinc. This reaction is typically carried out in solvents such as methanol, dimethyl formamide, or ethanol at a temperature of 80°C . The choice of solvent can significantly affect the yield and efficiency of the reaction.
Industrial Production Methods
On an industrial scale, the preparation of zinc, chloro(2,2-difluoroethenyl)- involves large-scale reductive dechlorination processes. The use of ethanol as a solvent has been shown to provide high yields, making it a preferred choice for industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc, chloro(2,2-difluoroethenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: The compound itself is formed through a reductive process.
Substitution: It can participate in substitution reactions where the chloro or difluoro groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions involving zinc, chloro(2,2-difluoroethenyl)- include zero-valent zinc, various solvents (methanol, dimethyl formamide, ethanol), and other halogenated compounds .
Major Products
The major products formed from the reactions of zinc, chloro(2,2-difluoroethenyl)- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different fluorinated compounds, while substitution reactions can produce a variety of derivatives.
Applications De Recherche Scientifique
Zinc, chloro(2,2-difluoroethenyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological processes involving zinc and fluorine.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs that leverage its unique chemical properties.
Mécanisme D'action
The mechanism by which zinc, chloro(2,2-difluoroethenyl)- exerts its effects involves its interaction with various molecular targets and pathways. The compound’s zinc atom plays a crucial role in catalytic, structural, and regulatory functions within biological systems . The chloro(2,2-difluoroethenyl) group can influence the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Zinc, chloro(1,2,2-trifluoroethenyl)-
- Zinc, chloro(2,2-difluoroethenyl)-
Uniqueness
Zinc, chloro(2,2-difluoroethenyl)- is unique due to its specific arrangement of atoms and the presence of both chloro and difluoro groups. This combination imparts distinct chemical properties that differentiate it from other similar compounds .
Propriétés
Numéro CAS |
101032-99-9 |
|---|---|
Formule moléculaire |
C2HClF2Zn |
Poids moléculaire |
163.9 g/mol |
Nom IUPAC |
chlorozinc(1+);1,1-difluoroethene |
InChI |
InChI=1S/C2HF2.ClH.Zn/c1-2(3)4;;/h1H;1H;/q-1;;+2/p-1 |
Clé InChI |
RVXDHOLLRIXHTC-UHFFFAOYSA-M |
SMILES canonique |
[CH-]=C(F)F.Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


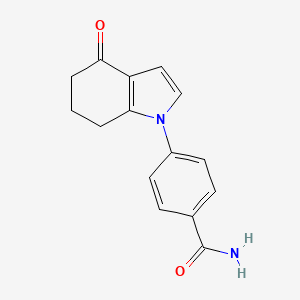
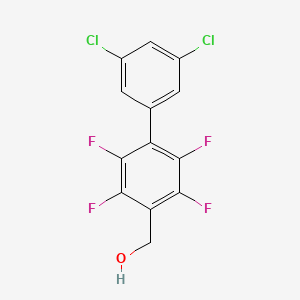
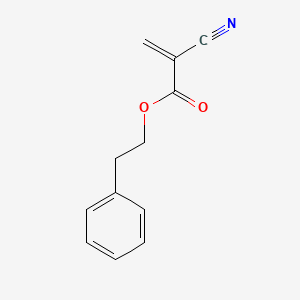
![N-(9-((6aR,8R,9R,9aR)-2,2,4,4-Tetraisopropyl-9-((methylthio)methoxy)tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-9H-purin-6-yl)benzamide](/img/structure/B14070102.png)

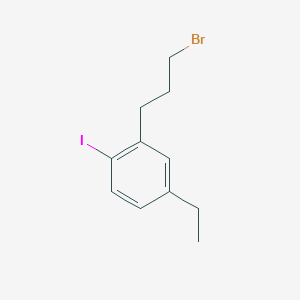




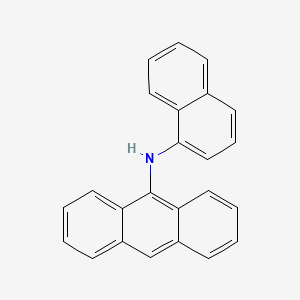

![2-ethoxy-5-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-3-iodobenzamide;hydrochloride](/img/structure/B14070172.png)
